2-Cyclopropylbenzaldehyde
Overview
Description
2-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H10O. It is a benzaldehyde derivative where a cyclopropyl group is attached to the benzene ring at the second position. This compound is known for its unique structural features and reactivity, making it an interesting subject for various chemical studies and applications.
Scientific Research Applications
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylbenzaldehyde can be synthesized through several methods. One common approach involves the cyclopropylation of benzaldehyde derivatives. This can be achieved using cyclopropyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed:
Oxidation: 2-Cyclopropylbenzoic acid.
Reduction: 2-Cyclopropylbenzyl alcohol.
Substitution: 2-Cyclopropyl-4-bromobenzaldehyde (in the case of bromination).
Mechanism of Action
The mechanism of action of 2-Cyclopropylbenzaldehyde largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound and the reagents used .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the cyclopropyl group.
2-Methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Phenylacetaldehyde: Contains a phenyl group instead of a cyclopropyl group.
Comparison: 2-Cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain types of chemical reactions compared to its analogs. For example, the cyclopropyl group can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions, making it more selective for certain positions on the ring .
Properties
IUPAC Name |
2-cyclopropylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDXHSUCDWVQEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-51-9 | |
Record name | 2-cyclopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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